3-(2-chlorophenyl)-2,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
The compound is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their diverse pharmacological activities . They are considered an important active scaffold in pharmacology, with potential applications in various therapeutic categories .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through various methods . One common method involves the use of copper-catalyzed 1,3 dipolar cycloaddition reactions .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms. It also contains a morpholine ring and a 2-chlorophenyl group .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For instance, the morpholine ring could potentially undergo reactions typical of ethers and secondary amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the morpholine ring could impact its solubility and the chlorine atom could influence its reactivity .Scientific Research Applications
Antimicrobial and Anticancer Applications
- Novel derivatives containing pyrazole, pyrimidine, and morpholine moieties have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity compared to doxorubicin, a reference drug, and also demonstrated good to excellent antimicrobial activity. This suggests a potential for these compounds in developing treatments against cancer and microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis of Potent Antimicrobials
- Research on the synthesis of novel derivatives containing pyrazole, pyrimidine, and morpholine analogues has shown that these compounds have significant antimicrobial activity against different bacterial and fungal strains. The presence of electron-withdrawing groups in these compounds remarkably enhanced their antimicrobial activity, indicating their potential as potent antimicrobial agents (Desai, Patel, & Dave, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O/c1-15-14-19(23-8-5-9-26-10-12-28-13-11-26)27-21(24-15)20(16(2)25-27)17-6-3-4-7-18(17)22/h3-4,6-7,14,23H,5,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMDSRITQQPGFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCCN3CCOCC3)C)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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